molecular formula C11H8N2O3 B3059977 2-(Pyrimidin-2-yloxy)benzoic acid CAS No. 160773-23-9

2-(Pyrimidin-2-yloxy)benzoic acid

Cat. No.: B3059977
CAS No.: 160773-23-9
M. Wt: 216.19 g/mol
InChI Key: BCIHMWNOJJYBSJ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yloxy)benzoic acid is a compound with the molecular weight of 216.2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H8N2O3 . The InChI code for this compound is 1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) .


Chemical Reactions Analysis

The chemical reactions of this compound are influenced by its binding ability to the AHAS enzyme and its decomposition into bispyribac acid . The introduction of a photosensitive nitro group can lead to a complete transformation .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 216.2 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids: A new approach to synthesizing 2-(pyrimidin-2-yl)benzoic acids involves ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to various synthetic applications (Hordiyenko et al., 2020).
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: A novel method for preparing 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids using a solvent-free cyclocondensation process has been developed, showing good yields and short reaction times (Quiroga et al., 2007).
  • Optimization for Synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid: This synthesis method provides an effective new methodology with a short synthetic pathway and high yield, showcasing potential for broader chemical applications (Liu et al., 2020).

Herbicide Development and Degradation

  • Synthesis for Herbicide Bispyribac-sodium: An intermediate compound, methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate, has been synthesized for developing the herbicide Bispyribac-sodium, indicating its relevance in agricultural chemistry (Yuan-xiang, 2008).
  • Degradation by Amycolatopsis sp. M3-1: A study of the degradation of a novel herbicide shows the breakdown into various metabolites, including 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, highlighting the compound's environmental impact and breakdown pathways (Cai et al., 2012).

Pharmaceutical and Biochemical Research

  • Antifolate and Antitumor Agents: Derivatives of 2-(pyrimidin-2-yl)benzoic acid have been explored as potential inhibitors for dihydrofolate reductase, indicating their significance in developing antitumor agents (Gangjee et al., 2007).
  • Inhibitors of Aldose Reductase: Derivatives with antioxidant properties have been tested as inhibitors of aldose reductase, an enzyme involved in diabetic complications, demonstrating the compound's potential in medicinal chemistry (La Motta et al., 2007).

Safety and Hazards

The safety information for 2-(Pyrimidin-2-yloxy)benzoic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

The findings from a study on the synthesis and herbicidal potential of bispyribac phenolic esters, which belong to the 2-(pyrimidin-2-yloxy)benzoic acid class, open possibilities for structural optimization of phenolic esters through quantitative structure–activity relationship analysis . This could potentially regulate their activity-releasing period . Furthermore, the high activity of aromatic heterocyclic esters offers new insights into developing novel PYB herbicides .

Properties

IUPAC Name

2-pyrimidin-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIHMWNOJJYBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620980
Record name 2-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160773-23-9
Record name 2-[(Pyrimidin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrithiobac-sodium, bispyribac-sodium, pyriminobac-methyl, pyribenzoxim, pyriftalid, and pyrimisulfan.
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Pyrithiobac-sodium
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bispyribac-sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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